molecular formula C27H32O16 B13914192 Steppogenin-7,4'-di-O-beta-D-glucoside

Steppogenin-7,4'-di-O-beta-D-glucoside

Cat. No.: B13914192
M. Wt: 612.5 g/mol
InChI Key: ZJKGZYLOMWQQSY-YGEVQDKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Steppogenin-7,4’-di-O-beta-D-glucoside can be synthesized through various chemical routes. One common method involves the glycosylation of steppogenin with glucose under specific reaction conditions. The reaction typically requires the presence of a glycosyl donor, such as a glucose derivative, and a glycosyl acceptor, which is steppogenin. The reaction is catalyzed by an enzyme or a chemical catalyst under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of Steppogenin-7,4’-di-O-beta-D-glucoside involves the extraction of the compound from the roots of Morus nigra. The extraction process includes grinding the roots, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Steppogenin-7,4’-di-O-beta-D-glucoside .

Chemical Reactions Analysis

Types of Reactions

Steppogenin-7,4’-di-O-beta-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Steppogenin-7,4’-di-O-beta-D-glucoside can lead to the formation of oxidized flavonoid derivatives, while reduction can yield reduced flavonoid derivatives .

Scientific Research Applications

Steppogenin-7,4’-di-O-beta-D-glucoside has various scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of flavonoid chemistry and for the synthesis of other flavonoid derivatives.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in inhibiting tyrosinase, an enzyme involved in melanin production, which makes it a potential candidate for skin-whitening agents.

    Industry: It is used in the cosmetic industry for its potential skin-whitening and anti-aging properties.

Mechanism of Action

The mechanism of action of Steppogenin-7,4’-di-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. For example, its tyrosinase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Steppogenin-7,4’-di-O-beta-D-glucoside can be compared with other similar flavonoid compounds, such as:

Properties

Molecular Formula

C27H32O16

Molecular Weight

612.5 g/mol

IUPAC Name

(2S)-5-hydroxy-2-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-9-1-2-11(12(30)3-9)15-6-14(32)19-13(31)4-10(5-16(19)41-15)40-27-25(38)23(36)21(34)18(8-29)43-27/h1-5,15,17-18,20-31,33-38H,6-8H2/t15-,17+,18+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1

InChI Key

ZJKGZYLOMWQQSY-YGEVQDKLSA-N

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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